5-bromo-1-propyl-1H-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

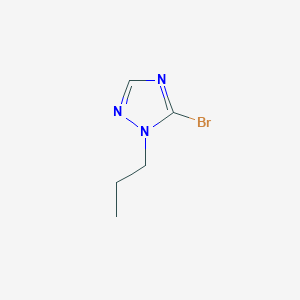

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-propyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c1-2-3-9-5(6)7-4-8-9/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVHCGNAOYDRTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50794088 | |

| Record name | 5-Bromo-1-propyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50794088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64907-53-5 | |

| Record name | 5-Bromo-1-propyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50794088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of 1,2,4 Triazole Systems in Advanced Chemical Research

The 1,2,4-triazole (B32235) ring system is a cornerstone of modern heterocyclic chemistry, prized for its structural stability and versatile reactivity. nih.govimist.ma This five-membered ring, containing three nitrogen atoms and two carbon atoms, can exist in two tautomeric forms: 1H- and 4H-1,2,4-triazole, with the 1H form being generally more stable. nih.govresearchgate.net The aromatic nature of the triazole nucleus contributes to its stability, making it a reliable scaffold in the design of new molecules. imist.ma

The true value of the 1,2,4-triazole system lies in its ability to be readily functionalized. The nitrogen atoms can undergo electrophilic substitution, while the carbon atoms are susceptible to nucleophilic attack, allowing for the introduction of a wide array of substituents. nih.gov This structural flexibility has led to the development of a vast number of 1,2,4-triazole derivatives with diverse applications.

In medicinal chemistry, 1,2,4-triazoles are recognized as a "privileged scaffold," appearing in numerous clinically used drugs. nih.gov Their ability to mimic peptide bonds and participate in various non-covalent interactions enhances their binding affinity to biological targets. chemicalbook.com Consequently, 1,2,4-triazole derivatives have been extensively investigated and developed as antifungal, antiviral, antibacterial, and anticancer agents. nih.govnih.govnih.gov Beyond medicine, these compounds are integral to agrochemicals, where they function as fungicides, herbicides, and plant growth regulators. rjptonline.orgnih.gov They also find applications in materials science as corrosion inhibitors, polymers, and components of luminescent materials and metal-organic frameworks (MOFs). nih.govnih.govnih.gov

Academic Context and Research Focus on Halogenated N Alkyl Triazole Derivatives

Within the broad family of 1,2,4-triazoles, halogenated N-alkyl derivatives such as 5-bromo-1-propyl-1H-1,2,4-triazole represent a specific and important area of research. The introduction of a halogen atom, like bromine, and an alkyl group, such as a propyl chain, onto the triazole core significantly modifies the molecule's physicochemical properties.

The presence of a bromine atom at the 5-position influences the electronic distribution within the triazole ring, enhancing its reactivity and potential for further chemical transformations. Halogenated heterocycles are valuable intermediates in organic synthesis, often serving as precursors for cross-coupling reactions to build more complex molecular architectures. yu.edu.jo For instance, a bromo-substituted triazole can be a key starting material for creating new derivatives with tailored properties. yu.edu.jogoogle.com

The N-alkylation, in this case with a propyl group at the 1-position, impacts the molecule's lipophilicity and steric profile. This modification can be crucial for modulating a compound's interaction with biological systems or its solubility in different media. researchgate.net Research into N-alkyl triazoles has demonstrated that the nature of the alkyl substituent can significantly affect the compound's biological activity. researchgate.net

The combination of halogenation and N-alkylation in compounds like this compound provides a versatile platform for developing new functional molecules. Scientific interest in such derivatives is driven by the potential to fine-tune their properties for specific applications, ranging from the development of new therapeutic agents to the creation of advanced materials. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₈BrN₃ |

| Molecular Weight | 190.04 g/mol |

| Appearance | Solid |

| InChI | 1S/C5H8BrN3/c1-2-3-9-5(6)7-4-8-9/h4H,2-3H2,1H3 |

| InChI Key | XWVHCGNAOYDRTE-UHFFFAOYSA-N |

| SMILES String | CCCn1ncnc1Br |

Data sourced from Sigma-Aldrich and PubChem. sigmaaldrich.comuni.lu

Evolution of Research Methodologies in Triazole Chemistry

Foundational Synthetic Routes to 1,2,4-Triazoles

The construction of the 1,2,4-triazole (B32235) ring can be achieved through several classical organic reactions. These methods provide the basic framework upon which more complex, substituted triazoles are built.

Pellizzari Reaction Approaches to N-Substituted Triazoles

The Pellizzari reaction, discovered by Guido Pellizzari in 1911, is a well-established method for synthesizing 1,2,4-triazoles through the condensation of an amide with a hydrazide. drugfuture.comwikipedia.org The reaction mechanism involves the initial attack of the hydrazide nitrogen on the amide's carbonyl carbon, followed by intramolecular cyclization and dehydration to form the triazole ring. wikipedia.org

A key consideration in the Pellizzari reaction is the potential for the formation of a mixture of triazole isomers when the acyl groups of the amide and hydrazide are different. drugfuture.com The reaction often requires high temperatures and long reaction times, which can lead to lower yields. wikipedia.org However, modifications such as the use of microwave irradiation have been shown to significantly shorten reaction times and improve yields. wikipedia.org

Einhorn-Brunner Reaction Variations

The Einhorn-Brunner reaction offers another versatile route to 1,2,4-triazoles, involving the reaction of imides with alkyl hydrazines. wikipedia.orgen-academic.com This method can produce a mixture of isomeric 1,2,4-triazoles. wikipedia.orgen-academic.com The regioselectivity of the Einhorn-Brunner reaction is influenced by the nature of the substituents on the imide. Research has shown that the more acidic group attached to the imide tends to direct the formation of one isomer over the other. wikipedia.org

The reaction proceeds via protonation of the alkyl hydrazine, which then attacks a carbonyl group of the imide. Subsequent dehydration and cyclization steps lead to the formation of the 1,2,4-triazole ring. wikipedia.org This reaction is of significant importance in the production of various substituted 1,2,4-triazoles that have applications in medicinal chemistry. wikipedia.org

Targeted Synthesis of Halogenated 1,2,4-Triazole Scaffolds

Introducing a halogen, such as bromine, onto the triazole ring requires specific and controlled reaction conditions to ensure the desired regiochemistry.

Regioselective Bromination Techniques for Triazole Rings

The bromination of 1,2,4-triazoles is a key step in the synthesis of compounds like this compound. The position of bromination on the triazole ring is influenced by the existing substituents and the reaction conditions. For N-substituted triazoles, the C5 position is often susceptible to electrophilic substitution.

Direct bromination using elemental bromine in a suitable solvent is a common method. The choice of solvent and the presence of a catalyst can influence the reaction's efficiency and regioselectivity. For instance, the use of a copper catalyst has been reported to be effective in the synthesis of halogenated triazoles. frontiersin.orgnih.gov

Strategic Introduction of Propyl Substituents on Triazole Nitrogen Atoms

The introduction of a propyl group onto a nitrogen atom of the triazole ring is typically achieved through N-alkylation. This reaction involves treating the triazole with a propyl halide (e.g., propyl bromide or propyl iodide) in the presence of a base. The choice of base and solvent is crucial for achieving regioselectivity, as 1,2,4-triazole has two potential sites for alkylation (N1 and N4).

For instance, using sodium ethoxide in ethanol (B145695) as a base tends to favor alkylation at the N1 position of 1H-1,2,4-triazole. chemicalbook.com Phase-transfer catalysts can also be employed to facilitate the alkylation reaction, particularly when dealing with substrates that have limited solubility in common organic solvents. chemicalbook.com

Advanced Synthetic Methodologies in Triazole Synthesis

Modern organic synthesis has introduced a variety of advanced techniques to improve the efficiency, selectivity, and environmental friendliness of 1,2,4-triazole synthesis. These methods often involve the use of catalysts and one-pot procedures.

Copper-catalyzed reactions have emerged as a powerful tool for constructing 1,2,4-triazole rings. These reactions can proceed under an atmosphere of air and tolerate a wide range of functional groups. isres.orgorganic-chemistry.org For example, a copper-catalyzed one-pot method has been developed for preparing 3,5-disubstituted-1,2,4-triazoles from amides and nitriles. frontiersin.orgnih.gov

Furthermore, multicomponent reactions, where three or more reactants combine in a single step to form the product, offer an efficient and atom-economical approach to synthesizing complex triazole derivatives. organic-chemistry.org Microwave-assisted synthesis has also been shown to be a valuable technique, significantly reducing reaction times and often improving yields for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407). organic-chemistry.org

Table 1: Comparison of Foundational Synthetic Routes to 1,2,4-Triazoles

| Reaction | Reactants | Key Features | Limitations |

|---|---|---|---|

| Pellizzari Reaction | Amide and Hydrazide | Forms substituted 1,2,4-triazoles. drugfuture.comwikipedia.org | Can produce isomeric mixtures; often requires high temperatures and long reaction times, leading to lower yields. drugfuture.comwikipedia.org |

| Einhorn-Brunner Reaction | Imide and Alkyl Hydrazine | Produces a mixture of isomeric 1,2,4-triazoles; regioselectivity is influenced by imide substituents. wikipedia.orgen-academic.com | Can result in a mixture of products that may require separation. wikipedia.org |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity in the synthesis of heterocyclic compounds, including 1,2,4-triazoles. The application of microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods.

An efficient pathway for the synthesis of 1,2,4-triazole derivatives involves the use of commercially available, highly substituted precursors. For instance, a library of 1H-1,2,4-triazole analogs has been successfully synthesized using MAOS starting from 3,5-dibromo-1H-1,2,4-triazole. beilstein-journals.org This approach allows for the sequential and regioselective introduction of various substituents. The synthesis of related structures, such as 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole, has also been effectively achieved through microwave irradiation, involving the cyclization of chalcones with hydrazine hydrate (B1144303) in the presence of a mild acid. nih.govnih.gov

The general conditions for microwave-assisted synthesis of substituted 1,2,4-triazoles often involve polar solvents to efficiently absorb microwave energy and reach the desired reaction temperature rapidly. The power and duration of the microwave irradiation are critical parameters that are optimized for each specific transformation to maximize the yield of the desired product while minimizing the formation of byproducts.

Below is a representative table illustrating typical reaction parameters for the microwave-assisted synthesis of substituted 1,2,4-triazoles based on reported methodologies.

| Starting Material | Reagents | Solvent | Microwave Power | Time | Product Type |

| Chalcones of 3,5-diphenyl-1H-1,2,4-triazole | Hydrazine hydrate, Glacial acetic acid | Ethanol/Water | 280 W | 10 min | 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole |

| 3,5-dibromo-1H-1,2,4-triazole | Amines | Not specified | Not specified | Not specified | 5-amino-3-bromo-1,2,4-triazole analogs |

This table is illustrative of typical conditions and may not represent the exact parameters for the synthesis of this compound.

Halogen Atom Reactivity on the Triazole Ring System

The bromine atom at the 5-position of the 1,2,4-triazole ring is a key functional handle for introducing molecular diversity. Its reactivity is predominantly characterized by nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

The 1,2,4-triazole ring is an electron-deficient aromatic system, which facilitates nucleophilic aromatic substitution (SNAr) at the halogen-bearing carbon. The presence of three nitrogen atoms in the ring withdraws electron density, making the C5 position susceptible to attack by nucleophiles.

The general mechanism for the SNAr reaction involves the addition of a nucleophile to the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the bromide ion restores the aromaticity of the triazole ring, yielding the substituted product.

Various nucleophiles can be employed in these reactions. For instance, studies on analogous 3,5-dibromo-1H-1,2,4-triazoles have shown that the bromine atom can be displaced by azide (B81097) ions, which can then be reduced to form amino-triazoles. This suggests that this compound can react with a range of nucleophiles, including amines, alkoxides, and thiols, to afford the corresponding 5-substituted-1-propyl-1H-1,2,4-triazoles. The reaction conditions typically involve a polar aprotic solvent and may be facilitated by the use of a base to enhance the nucleophilicity of the attacking species.

| Nucleophile | Product | Typical Conditions |

|---|---|---|

| Amine (R₂NH) | 5-(Dialkylamino)-1-propyl-1H-1,2,4-triazole | Heat, polar aprotic solvent (e.g., DMF, DMSO) |

| Alkoxide (RO⁻) | 5-Alkoxy-1-propyl-1H-1,2,4-triazole | Base (e.g., NaH, K₂CO₃), alcohol or aprotic solvent |

| Thiolate (RS⁻) | 5-(Alkylthio)-1-propyl-1H-1,2,4-triazole | Base (e.g., NaH, K₂CO₃), aprotic solvent |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. In the context of this compound, the bromine atom serves as an excellent leaving group for such transformations. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 5-position.

The catalytic cycle of the Suzuki-Miyaura reaction typically involves the oxidative addition of the bromo-triazole to a palladium(0) complex, followed by transmetalation with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

The reaction conditions for the Suzuki-Miyaura coupling of halo-triazoles are well-documented. A variety of palladium catalysts, ligands, and bases can be employed, often in aqueous or mixed aqueous-organic solvent systems. The choice of conditions can influence the reaction efficiency and substrate scope.

| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ or K₂CO₃ | Toluene/EtOH/H₂O or Dioxane/H₂O | 5-Aryl-1-propyl-1H-1,2,4-triazole |

| Alkylboronic acid | PdCl₂(dppf) | dppf | Cs₂CO₃ or K₃PO₄ | Toluene/H₂O or THF/H₂O | 5-Alkyl-1-propyl-1H-1,2,4-triazole |

Reactivity of the Propyl Substituent

The N-propyl group, while generally less reactive than the bromo-substituent, can undergo functional group interconversions, providing another avenue for structural modification.

Functional Group Interconversions on the Alkyl Chain

The propyl chain is a saturated alkyl group and its reactivity is characteristic of alkanes. However, the proximity of the triazole ring can influence its reactivity. Plausible transformations include oxidation and free-radical halogenation.

Oxidation of the propyl group could potentially lead to the formation of alcohols, ketones, or carboxylic acids, depending on the reaction conditions and the position of oxidation. For instance, selective oxidation of the terminal methyl group would yield a propanol, which could be further oxidized to a propionaldehyde (B47417) and then to a propionic acid derivative. Oxidation at the methylene (B1212753) groups is also possible. Such reactions often require strong oxidizing agents and may lack selectivity.

Free-radical halogenation, typically initiated by UV light, can introduce a halogen atom onto the propyl chain. The selectivity of this reaction is governed by the stability of the resulting radical intermediate, with tertiary hydrogens being the most reactive, followed by secondary and then primary hydrogens. In the case of the propyl group, halogenation would preferentially occur at the secondary carbon. The resulting halo-propyl triazole could then undergo further nucleophilic substitution or elimination reactions.

Electrophilic and Cycloaddition Reactions of the 1,2,4-Triazole Nucleus

The aromatic nature of the 1,2,4-triazole ring governs its behavior in electrophilic and cycloaddition reactions.

Aromaticity and Susceptibility to Electrophilic Attack

The 1,2,4-triazole ring is an aromatic system, possessing 6 π-electrons delocalized across the five-membered ring. However, due to the presence of three electronegative nitrogen atoms, the ring is electron-deficient. This electron-deficient nature deactivates the ring towards electrophilic aromatic substitution on the carbon atoms. Electrophilic attack, when it occurs, typically happens at a ring nitrogen atom. For N-substituted triazoles like this compound, further electrophilic attack on the ring nitrogens is less common.

The 1,2,4-triazole nucleus can participate in cycloaddition reactions, acting as either a diene or a dienophile in Diels-Alder reactions, or as a component in 1,3-dipolar cycloadditions. The specific mode of reactivity depends on the substituents on the triazole ring and the nature of the reaction partner. While specific examples for this compound are not extensively reported, the general reactivity of the 1,2,4-triazole system suggests its potential to undergo such transformations, leading to the formation of more complex fused heterocyclic systems. For instance, activated 1,2,4-triazoles are known to react as dienophiles in Diels-Alder reactions.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Triazole Architectures

NMR spectroscopy is a cornerstone for the structural analysis of 1,2,4-triazole (B32235) derivatives, offering detailed insight into the chemical environment of each atom. ijsr.net

High-field ¹H NMR spectroscopy for 5-bromo-1-propyl-1H-1,2,4-triazole is used to identify the distinct proton environments. The spectrum is expected to show a characteristic singlet for the C5-H proton of the triazole ring, typically observed in the aromatic region. nih.gov The propyl group attached to the N1 position would present three distinct signals: a triplet for the terminal methyl (–CH₃) protons, a multiplet (sextet) for the central methylene (B1212753) (–CH₂–) protons, and another triplet for the methylene protons directly bonded to the nitrogen atom (N–CH₂–).

¹³C NMR spectroscopy complements the proton data by mapping the carbon skeleton. For this compound, distinct signals are anticipated for the two carbons of the triazole ring—one significantly affected by the attached bromine (C5) and the other by the adjacent ring nitrogens (C3). The three carbon atoms of the propyl chain would also resonate at characteristic chemical shifts in the aliphatic region of the spectrum. ufv.brnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical shifts for analogous structures.

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Triazole CH | ¹H | ~8.0 - 8.3 | Singlet |

| N-CH₂ -CH₂-CH₃ | ¹H | ~4.1 - 4.3 | Triplet |

| N-CH₂-CH₂ -CH₃ | ¹H | ~1.8 - 2.0 | Sextet |

| N-CH₂-CH₂-CH₃ | ¹H | ~0.9 - 1.0 | Triplet |

| C H (Triazole) | ¹³C | ~140 - 145 | - |

| C -Br (Triazole) | ¹³C | ~148 - 155 | - |

| N-CH₂ -CH₂-CH₃ | ¹³C | ~45 - 50 | - |

| N-CH₂-CH₂ -CH₃ | ¹³C | ~22 - 25 | - |

| N-CH₂-CH₂-CH₃ | ¹³C | ~10 - 12 | - |

Two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular puzzle of triazole architectures. digitellinc.com

COSY (Correlation Spectroscopy): This experiment would confirm the proton-proton coupling network within the propyl group, showing correlations between the N–CH₂, the central –CH₂–, and the terminal –CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy maps each proton to its directly attached carbon atom. This would definitively link the proton signals of the propyl chain and the triazole C-H to their respective carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D NMR experiment for confirming the specific isomer (1-propyl). It reveals long-range (2-3 bond) correlations between protons and carbons. Crucially, a correlation would be expected between the protons of the N–CH₂ group and both carbon atoms (C3 and C5) of the triazole ring, providing unambiguous proof of the propyl group's attachment point at the N1 position.

TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a spin system. For this compound, it would show a correlation between the N-CH₂ protons and all other protons in the propyl chain, confirming they belong to the same structural fragment.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion, which in turn allows for the unequivocal confirmation of the compound's elemental composition. nih.gov For this compound, with the molecular formula C₅H₈BrN₃, HRMS would provide a measured mass that matches the calculated exact mass (188.99016 Da for the [M]⁺ ion) to within a few parts per million. uni.lu This high degree of accuracy distinguishes the target compound from other potential molecules with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) serves a dual purpose: it assesses the purity of the synthesized compound and provides insight into its fragmentation patterns under electron ionization. The gas chromatogram would ideally show a single peak, indicating a pure substance. The mass spectrum associated with this peak would display the molecular ion and a series of fragment ions.

A key feature in the mass spectrum of this compound would be the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. whitman.edu Common fragmentation pathways for N-alkylated triazoles involve the cleavage of the N-alkyl bond. researchgate.net Expected fragmentation could include the loss of the propyl radical (•C₃H₇) or the loss of propene (C₃H₆) via rearrangement, leading to characteristic fragment ions that help confirm the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. nih.govmdpi.com The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

Table 2: Predicted FT-IR Absorption Bands for this compound Data based on characteristic frequencies for triazole and alkyl-substituted heterocycles. researchgate.netjournalofbabylon.com

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3150 | C-H Stretch | Triazole Ring |

| 2850 - 2960 | C-H Stretch | Propyl Group (aliphatic) |

| 1550 - 1600 | C=N Stretch | Triazole Ring |

| 1410 - 1500 | N=N Stretch | Triazole Ring |

| 1250 - 1350 | C-N Stretch | Triazole Ring |

| 1000 - 1100 | C-Br Stretch | Bromo-substituent |

X-ray Crystallography for Solid-State Molecular Structure and Supramolecular Interactions

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive structural proof. This powerful technique maps the electron density of the crystalline solid, revealing the precise three-dimensional arrangement of every atom in the molecule. nih.govmdpi.com

For this compound, a crystallographic analysis would confirm the planarity of the triazole ring and provide exact measurements of all bond lengths and angles. nih.gov It would also detail the conformation of the propyl chain relative to the ring. Furthermore, this method elucidates the crystal packing and any non-covalent supramolecular interactions, such as van der Waals forces or potential weak C-H···N hydrogen bonds, which govern the solid-state architecture of the compound. nih.govresearchgate.net

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a cornerstone technique in the structural elucidation of novel chemical entities. It provides a quantitative determination of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a sample. This analysis is fundamental for verifying the empirical formula of a newly synthesized compound, such as this compound. The empirical formula, C₅H₈BrN₃, dictates the theoretical mass percentages of each constituent element. sigmaaldrich.com

The principle behind CHNS analysis involves the complete combustion of a small, precisely weighed sample of the compound in an oxygen-rich environment. The combustion process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced back to N₂). The resulting gases are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy. The mass of each element is calculated from the mass of its combustion product, and these values are then expressed as a percentage of the total initial sample mass.

For this compound, the theoretical elemental composition can be calculated based on its molecular formula and the atomic masses of its constituent elements (C, H, Br, N). These calculated values serve as a benchmark against which experimentally obtained data are compared. A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, provides strong evidence for the compound's elemental composition and purity.

While specific experimental findings for this compound are not extensively published, the standard procedure involves comparing theoretical calculations with laboratory results. sigmaaldrich.com The theoretical percentages are derived from the molecular formula C₅H₈BrN₃ and the molecular weight of 190.04 g/mol . sigmaaldrich.com

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Moles in Compound | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 5 | 60.05 | 31.60 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.24 |

| Bromine | Br | 79.90 | 1 | 79.90 | 42.04 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 22.12 |

| Total | 190.04 | 100.00 |

In a research context, a table comparing the calculated and found values would be presented as follows, forming a critical part of the compound's characterization data.

Table 2: Comparison of Calculated and Found Elemental Analysis Data

| Element | Calculated Mass Percentage (%) | Found Mass Percentage (%) |

| Carbon | 31.60 | Experimental Value |

| Hydrogen | 4.24 | Experimental Value |

| Nitrogen | 22.12 | Experimental Value |

The congruence of the experimental data with the calculated percentages for carbon, hydrogen, and nitrogen would substantiate the assigned molecular formula of this compound. This analytical method is a routine yet crucial step in the synthesis and characterization of 1,2,4-triazole derivatives and other novel organic compounds. mdpi.comresearchgate.net

Computational Chemistry and Theoretical Modelling of 5 Bromo 1 Propyl 1h 1,2,4 Triazole

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. These methods provide precise information about the three-dimensional arrangement of atoms and the distribution of electrons.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and calculating thermodynamic properties. For 1,2,4-triazole (B32235) derivatives, DFT calculations, often using the B3LYP functional, are employed to determine the most stable conformation by minimizing the total energy of the molecule. researchgate.netnih.gov

The process involves calculating key energetic parameters such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netzsmu.edu.ua While specific calculations for 5-bromo-1-propyl-1H-1,2,4-triazole are not extensively published, the expected geometric parameters for the triazole ring can be inferred from studies on similar compounds. The N-N bond lengths are typically shorter than a standard single bond but longer than a double bond, indicating electron delocalization characteristic of an aromatic system. rad-proceedings.org

Table 1: Representative Optimized Geometrical Parameters for a 1,2,4-Triazole Ring Core (Illustrative)

| Parameter (Bond) | Typical Bond Length (Å) | Parameter (Angle) | Typical Bond Angle (°) |

|---|---|---|---|

| N1-C2 | ~1.35 | C5-N1-C2 | ~103-108 |

| C2-N3 | ~1.30-1.35 | N1-C2-N3 | ~113-115 |

| N3-N4 | ~1.34-1.37 | C2-N3-N4 | ~103-105 |

| N4-C5 | ~1.34 | N3-N4-C5 | ~109 |

| C5-N1 | ~1.33-1.35 | N4-C5-N1 | ~106-109 |

Data in this table is illustrative and based on general findings for 1,2,4-triazole derivatives from sources such as rad-proceedings.org.

Theoretical methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. ufv.br These predictions are valuable for confirming the structure of newly synthesized compounds. Calculations are performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT.

For this compound, the proton (¹H) NMR spectrum would be expected to show a characteristic singlet for the proton on the triazole ring (C5-H), typically appearing in the downfield region. nih.gov In similar 1,2,4-triazole structures, this peak is often observed between 7.7 and 8.6 ppm. nih.govmdpi.com The propyl group would exhibit signals corresponding to its methyl and methylene (B1212753) protons, with chemical shifts and splitting patterns determined by their local electronic environments and spin-spin coupling. Carbon-¹³C NMR predictions would similarly identify the chemical shifts for each unique carbon atom in the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

| Atom | Predicted Chemical Shift (ppm) Range | Notes |

|---|---|---|

| Triazole C-H (¹H) | 7.7 - 8.6 | Singlet, characteristic of the triazole ring proton. nih.govmdpi.com |

| N-CH₂- (¹H) | ~4.0 - 4.5 | Triplet, part of the propyl group. |

| -CH₂- (¹H) | ~1.8 - 2.2 | Sextet, part of the propyl group. |

| -CH₃ (¹H) | ~0.9 - 1.2 | Triplet, part of the propyl group. |

| Triazole C-H (¹³C) | ~145 | Carbon attached to the hydrogen on the triazole ring. |

| Triazole C-Br (¹³C) | ~155 | Carbon attached to the bromine atom. |

Data in this table is illustrative and based on general findings for 1,2,4-triazole derivatives. nih.govmdpi.com

Molecular Simulation Techniques for Conformational and Dynamic Studies

While quantum mechanics describes electronic structure, molecular simulations are used to explore the physical movements and conformational changes of atoms and molecules over time.

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules. frontiersin.org By simulating the motions of atoms over time, MD can reveal the accessible conformations of a molecule and the energetic landscape that governs transitions between them. pensoft.netscielo.br For this compound, MD simulations would be particularly useful for exploring the rotational freedom of the propyl group relative to the planar triazole ring.

These simulations can identify the most stable conformers and the energy barriers between them. The stability of the simulation is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over time, with a stable system showing convergence to a plateau. frontiersin.orgscielo.br Such studies provide insight into how the molecule might interact with its environment, for instance, how it might orient itself within a protein's binding site. frontiersin.orgnih.gov

Conceptual DFT for Reactivity and Interaction Prediction

Conceptual DFT provides a framework for using calculated electronic properties to predict a molecule's reactivity. dnu.dp.ua By analyzing global and local reactivity descriptors, it is possible to identify the most likely sites for nucleophilic and electrophilic attack.

Key descriptors are calculated from the energies of the HOMO and LUMO. researchgate.net These include:

Electronegativity (χ): A measure of an atom's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (σ): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts electrons.

Analysis of these parameters for 1,2,4-triazole derivatives helps in understanding their reaction mechanisms and interaction preferences. researchgate.netnih.govdnu.dp.ua For example, the nitrogen atoms in the triazole ring are typically nucleophilic centers, making them susceptible to electrophilic attack. dnu.dp.ua

Table 3: Conceptual DFT Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Indicates the ability to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |

| Global Softness (σ) | 1 / η | Indicates molecular polarizability. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic nature of a molecule. |

The formulas and significance are based on established principles of conceptual DFT. researchgate.netnih.gov

Aromaticity Indices and Electronic Delocalization Analysis within the Triazole Ring

The stability and chemical properties of the 1,2,4-triazole ring are largely due to its aromatic character. wikipedia.orgresearchgate.net Aromaticity refers to the enhanced stability of a cyclic, planar molecule with a continuous ring of p-orbitals containing 4n+2 π electrons. In the 1,2,4-triazole ring, the two carbon and three nitrogen atoms contribute to a six-electron aromatic sextet. researchgate.net

Compound Index

Analysis of Intermolecular Interactions and Supramolecular Architecture

The study of intermolecular interactions is crucial for understanding the supramolecular architecture of crystalline solids, which in turn governs many of their macroscopic properties. For this compound, a detailed analysis of these non-covalent forces provides insight into how individual molecules assemble into a stable, three-dimensional lattice. While specific crystallographic data for this compound is not extensively documented in publicly available literature, a comprehensive understanding can be built by examining related structures and employing computational modeling techniques.

The molecular structure of this compound, with its combination of a halogen atom, a π-rich aromatic ring, and an alkyl chain, suggests the potential for a variety of intermolecular interactions. These include hydrogen bonding, halogen bonding, and π-stacking, which are known to be significant in the crystal engineering of nitrogen-containing heterocycles.

A pertinent example for comparative analysis is the crystal structure of 4-[(5-Bromo-2-hydroxybenzylidene)amino]-3-propyl-1H-1,2,4-triazole-5(4H)-thione. chemchart.com This molecule, while more complex, shares the key features of a bromo-substituted triazole ring and a propyl group. X-ray diffraction studies of this compound reveal a supramolecular structure dominated by a combination of hydrogen bonds and π–π stacking interactions. chemchart.com Specifically, weak N—H⋯S hydrogen bonds and π–π stacking of the benzene (B151609) rings are identified as key contributors to the crystal packing. chemchart.com The presence of two independent molecules within the asymmetric unit of this related compound, with slight conformational differences, underscores the subtle interplay of forces that can lead to complex crystalline arrangements. chemchart.com

For this compound, a similar computational approach would likely reveal significant contributions from Br···N or Br···H contacts, characteristic of halogen bonding, as well as C–H···N and C–H···π interactions. The lone pairs on the nitrogen atoms of the triazole ring are expected to be key hydrogen bond acceptors, while the bromine atom can act as a halogen bond donor. The propyl group, while primarily contributing to van der Waals forces, can also participate in weaker C–H···X interactions.

The supramolecular architecture resulting from these interactions can take various forms, from simple chains and sheets to more complex three-dimensional networks. The interplay between the directional hydrogen and halogen bonds and the less directional π-stacking and van der Waals forces will determine the final packing motif. The study of polymorphism, where a compound crystallizes in multiple forms with different intermolecular arrangements, is also a critical aspect of understanding its supramolecular chemistry. Different crystalline forms can exhibit distinct physical properties, and computational modeling can help to predict the relative stabilities of potential polymorphs.

Below is a hypothetical data table illustrating the kind of information that would be generated from a full computational analysis of the intermolecular contacts in a crystal structure of a related triazole compound, based on the findings for 4-[(5-Bromo-2-hydroxybenzylidene)amino]-3-propyl-1H-1,2,4-triazole-5(4H)-thione.

Table 1: Analysis of Intermolecular Contacts in a Related Triazole Derivative

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) | Role in Supramolecular Structure |

| Hydrogen Bonding | N-H···S | ~3.4 | ~160 | Linking molecules into chains |

| π-π Stacking | Benzene Ring Centroids | 3.667 | - | Stabilizing layered arrangements |

| Halogen Bonding | C-Br···N | (Predicted) | (Predicted) | Directional control of molecular assembly |

| van der Waals | Propyl Chain Contacts | > 3.5 | - | Filling space and overall cohesion |

Data for Hydrogen Bonding and π-π Stacking is derived from the reported crystal structure of 4-[(5-Bromo-2-hydroxybenzylidene)amino]-3-propyl-1H-1,2,4-triazole-5(4H)-thione. chemchart.com Data for Halogen Bonding and van der Waals interactions are predictive for this compound based on common interaction motifs in similar molecules.

Applications of 1,2,4 Triazole Derivatives in Advanced Materials Science

Organic Electronic and Photonic Materials

The electron-deficient nature of the 1,2,4-triazole (B32235) ring makes it an excellent candidate for use in organic electronic and photonic devices, where the efficient transport and management of charge carriers are paramount.

Exploration as Hole-Transport and Electron-Blocking Materials in Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

The 1,2,4-triazole core is recognized for its exceptional electron-transport and hole-blocking capabilities. rsc.org This has led to the incorporation of 1,2,4-triazole derivatives as host materials in phosphorescent OLEDs (PhOLEDs). sigmaaldrich.com For instance, derivatives of 4H-1,2,4-triazole have demonstrated noteworthy emission properties, making them suitable for optoelectronic applications. isres.orgmdpi.comnih.gov The introduction of a propyl group at the N1 position and a bromine atom at the C5 position in 5-bromo-1-propyl-1H-1,2,4-triazole could modulate the electronic properties of the triazole core. The alkyl chain may enhance solubility in organic solvents, a crucial factor for device fabrication via solution-processing techniques common for PLEDs. The bromine atom, being electron-withdrawing, could further enhance the electron-transporting properties of the molecule.

Theoretical studies on heteroleptic iridium(III) complexes containing substituted 1,2,4-triazole ligands have shown that the nature of the substituent significantly impacts the emission and phosphorescent properties, which are key to OLED performance. rsc.org While specific data for This compound is not available, the photophysical properties of related compounds suggest its potential. For example, the synthesis of various 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives has been explored for their luminescent properties. mdpi.com

Below is a table summarizing the photophysical properties of some functionalized triazole derivatives, illustrating the kind of data that would be relevant for evaluating This compound in OLED applications.

| Compound Name | Emission Maxima (nm) | Quantum Yield | Reference |

| 4-Ethyl-3,5-bis[4-(furan-2-yl)phenyl]-4H-1,2,4-triazole | 310.0 | High | mdpi.com |

| 3,5-Bis(biphenyl-4-yl)-4-propyl-4H-1,2,4-triazole | 282.0 | Not specified | mdpi.com |

This table is for illustrative purposes, showing data for related compounds due to the absence of specific data for this compound.

Role in Organic Photovoltaic Cells (OPVs) and Solar Cell Technologies

The same electronic properties that make 1,2,4-triazoles suitable for OLEDs also make them promising for use in organic photovoltaics. Their ability to act as efficient hole-transporting materials (HTMs) is particularly valuable in perovskite solar cells, a rapidly advancing solar cell technology. nih.gov

Research has demonstrated that HTMs incorporating a 1,2,4-triazole core can lead to high power conversion efficiencies in perovskite solar cells. The structural design of these molecules, often featuring a donor-acceptor architecture, facilitates efficient intramolecular charge transfer, which is crucial for their function. The introduction of different substituents allows for the fine-tuning of their electronic and physical properties. For instance, the presence of a propyl group in This compound could influence the morphology of the HTM layer, which is a critical factor for device performance.

While direct studies on This compound in OPVs are not yet published, the performance of other triazole-based HTMs underscores the potential of this class of compounds.

| Hole-Transporting Material | Power Conversion Efficiency (%) | Reference |

| TAZ-[MeOTPA]2 | 10.9 | |

| TAZ-[MeOTPATh]2 | 14.4 |

This table presents data for related triazole-based hole-transporting materials to indicate the potential performance of compounds like this compound.

Energetic Materials Research

The high nitrogen content and heat of formation of the 1,2,4-triazole ring make it a fundamental building block in the field of energetic materials. nih.gov

Investigation of High-Density Energetic Materials

Researchers are actively exploring 1,2,4-triazole derivatives for the development of high-density energetic materials. The goal is to create compounds that offer a favorable balance between high performance and low sensitivity to stimuli such as impact and friction. The introduction of various functional groups onto the triazole ring allows for the tuning of properties like density, thermal stability, and detonation velocity.

Development in Green Explosives Research

A significant focus in modern energetic materials research is the development of "green" explosives, which have a reduced environmental impact compared to traditional explosives. Nitrogen-rich heterocycles like 1,2,4-triazole are at the forefront of this research due to their high energy content and the production of environmentally benign N₂ gas upon decomposition.

The following table shows the properties of some energetic compounds based on 1,2,4-triazol-3-one, illustrating the performance metrics relevant to this field.

| Compound | Decomposition Temperature (°C) | Density (g cm⁻³) | Detonation Velocity (m s⁻¹) | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |

| 6 | 324.5 | 1.859 | 8406 | >40 | >360 | acs.org |

| 8 | Not specified | Not specified | Not specified | ≥20 | ≥360 | acs.org |

This table showcases the properties of related energetic compounds to provide context for the potential of this compound.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The nitrogen atoms in the 1,2,4-triazole ring are excellent coordination sites for metal ions, making triazole derivatives versatile ligands in coordination chemistry and for the construction of Metal-Organic Frameworks (MOFs). mdpi.comtennessee.edu MOFs are highly porous materials with a wide range of applications, including gas storage, separation, and catalysis.

The specific substituents on the triazole ring can influence the resulting MOF's structure and properties. mdpi.com For example, a 1-propyl group on This compound could influence the framework's topology and pore environment. The bromine atom could also participate in halogen bonding, providing an additional tool for controlling the supramolecular assembly of the framework.

Numerous studies have reported the synthesis of MOFs using functionalized 1,2,4-triazole ligands. rsc.orgrsc.orgrsc.orgacs.orgacs.orgresearchgate.net These studies demonstrate the ability of the triazole ring to bridge metal centers, forming robust one-, two-, or three-dimensional networks. For instance, a metal-organic framework has been constructed using an asymmetric 1,2,4-triazole and tetrazole ligand. rsc.org Another study reported on triazole-rich 3D MOFs incorporated into solid electrolytes for enhanced proton conductivity in fuel cells. rsc.org

While a MOF based specifically on This compound has not been reported, the extensive research on related ligands strongly suggests its potential as a building block for novel MOFs with tailored properties.

| MOF Component Ligand | Metal Ion | Resulting Structure | Reference |

| 1-[3′-(1,2,4-triazol-4-yl)propyl]tetrazole | Cu(II) | 3D metal-organic framework | rsc.org |

| 1H-1,2,4 triazole | Zinc | 3D metal-organic framework | rsc.org |

| 4-(1,2,4-triazol-4-yl) ethanedisulfonate | Mn(II), Co(II), Ni(II), Cu(II) | Trinuclear polyanions | mdpi.com |

This table provides examples of MOFs constructed from related triazole ligands, highlighting the potential of this compound in this area.

Design of Triazole-Based Ligands for Metal Complexation

The design of ligands for metal complexation is a cornerstone of modern materials science, enabling the creation of metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes with tailored electronic, magnetic, and catalytic properties. 1,2,4-triazole and its derivatives are well-established building blocks in this field due to their ability to act as bridging ligands, connecting multiple metal centers to form extended structures. scispace.com

The coordination of 1,2,4-triazoles to metal ions typically occurs through the nitrogen atoms of the triazole ring. The specific substitution on the triazole ring, such as the 1-propyl and 5-bromo groups in the case of this compound, is expected to influence the electronic properties and steric hindrance of the ligand, thereby affecting the structure and properties of the resulting metal complex. For instance, the propyl group introduces a degree of flexibility and can influence the solubility of the complex, while the bromo substituent, being an electron-withdrawing group, can modulate the electron density on the triazole ring and, consequently, the strength of the metal-ligand bond.

While studies on copper(II) complexes with 1-ethyl-1,2,4-triazole (B97956) and 1-propyl-1,2,4-triazole have shown distorted square bipyramidal geometries, no specific structural or characterization data for complexes involving this compound have been reported. researchgate.net The synthesis of copper(I) complexes with a related ligand, 5-(diphenylphosphino)-1-propyl-1H-1,2,4-triazole, has been documented, suggesting that the 1-propyl-1H-1,2,4-triazole scaffold is amenable to forming stable metal complexes. electronicsandbooks.com However, the impact of the 5-bromo substitution on the coordination chemistry remains an open area of investigation.

Table 1: Basic Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₈BrN₃ |

| Molecular Weight | 190.04 g/mol |

| Appearance | Solid (form) |

| InChI Key | XWVHCGNAOYDRTE-UHFFFAOYSA-N |

This data is compiled from publicly available chemical databases and does not include experimental findings from dedicated research on this specific compound's applications.

Corrosion Inhibition Mechanisms and Surface Chemistry

The application of heterocyclic compounds, particularly those containing nitrogen, as corrosion inhibitors for various metals and alloys is a well-documented and economically significant field. 1,2,4-triazole derivatives are known to be effective corrosion inhibitors, especially in acidic environments. researchgate.net Their mechanism of action typically involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier that impedes the corrosive process.

This adsorption is facilitated by the presence of heteroatoms (in this case, nitrogen) with lone pairs of electrons, which can coordinate with the vacant d-orbitals of the metal atoms. The aromaticity of the triazole ring also allows for π-electron interactions with the metal surface. The formation of this protective layer can inhibit both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.

For this compound, it is hypothesized that the molecule would adsorb onto a metal surface through the nitrogen atoms of the triazole ring. The presence of the bromine atom could potentially enhance the adsorption process and the stability of the protective film. Studies on other bromo-substituted organic compounds have indicated their potential as effective corrosion inhibitors. nih.gov However, a detailed study of the surface chemistry, adsorption isotherms, and electrochemical behavior of this compound as a corrosion inhibitor is currently absent from the scientific literature.

Future Research Directions and Emerging Paradigms for 5 Bromo 1 Propyl 1h 1,2,4 Triazole Research

Elucidation of Undiscovered Synthetic Pathways and Efficient Protocols

Currently, there are no specific, documented synthetic pathways for 5-bromo-1-propyl-1H-1,2,4-triazole in the scientific literature. However, based on established methods for the synthesis of other substituted 1,2,4-triazoles, several plausible routes can be proposed for future investigation.

One potential approach involves the initial synthesis of 1-propyl-1H-1,2,4-triazole, followed by bromination. The synthesis of N-substituted triazoles can be achieved through various methods, such as the reaction of 1,2,4-triazole (B32235) with an appropriate propyl-containing electrophile. For instance, the sodium salt of 1,2,4-triazole can be reacted with a propyl halide. google.com

Alternatively, a one-pot synthesis could be explored. General methods for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles have been developed from carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org Adapting such a method could provide a direct route to the target molecule. Another versatile approach is the reaction of hydrazines with formamide (B127407) under microwave irradiation, which is a catalyst-free method with good functional group tolerance. organic-chemistry.org

Once 1-propyl-1H-1,2,4-triazole is obtained, the subsequent step would be selective bromination at the 5-position. Studies on the bromination of other 1,2,4-triazole derivatives could inform the development of an efficient protocol. researchgate.net

Future research should focus on optimizing these potential synthetic routes to achieve high yields and purity. The development of a scalable and cost-effective synthesis is crucial for enabling further studies and potential applications.

Exploration of Novel Reactivity Profiles and Catalytic Transformations

The reactivity of this compound remains largely unexplored. The presence of a bromine atom on the triazole ring suggests potential for a variety of chemical transformations. Future research could investigate its utility in cross-coupling reactions, where the bromo-substituent could serve as a handle for introducing new functional groups.

Furthermore, the triazole ring itself can participate in various reactions. The nitrogen atoms can act as ligands for metal catalysts, and the ring can undergo cycloaddition reactions. nih.govfrontiersin.org The interplay between the bromo and propyl substituents on the reactivity of the triazole core is an area ripe for investigation.

There is currently no published information on the catalytic transformations involving this compound. Research in this area could explore its potential as a ligand for transition metal catalysts or as an organocatalyst itself.

Integration with Advanced In Situ Characterization Modalities

To gain a deeper understanding of the synthesis and reactivity of this compound, the integration of advanced in situ characterization techniques is essential. Spectroscopic methods such as NMR and IR can provide real-time information on reaction kinetics, intermediates, and byproducts. ijsr.net

For instance, monitoring the proposed synthesis of 1-propyl-1H-1,2,4-triazole and its subsequent bromination using in situ NMR would allow for the optimization of reaction conditions and the identification of any transient species. This would be invaluable in developing a robust and efficient synthetic protocol.

At present, there are no published studies that utilize in situ characterization for this specific compound.

Expansion into Next-Generation Material Science Applications

While the applications of 1,2,4-triazole derivatives are widespread, there is no specific research on the use of this compound in material science. The unique combination of a polar triazole ring, a flexible propyl chain, and a reactive bromo-substituent could lead to novel material properties.

Potential areas of investigation include its use as a building block for metal-organic frameworks (MOFs), polymers, or as an additive in functional materials. The nitrogen-rich triazole core suggests potential applications in energetic materials or as a corrosion inhibitor. ijsr.net

Future research should aim to synthesize and characterize materials incorporating this compound to evaluate their physical and chemical properties for various next-generation applications.

Q & A

Q. What are the optimized synthetic routes for 5-bromo-1-propyl-1H-1,2,4-triazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or alkylation of the triazole core. For example, substituting a bromine atom at the 5-position of 1H-1,2,4-triazole derivatives can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. The propyl group is introduced via alkylation with 1-bromopropane in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile . Yield optimization requires monitoring reaction time (e.g., 12–24 hours) and temperature (60–80°C). Purity is enhanced via recrystallization in ethanol or column chromatography with silica gel .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms substitution patterns (e.g., propyl chain integration at δ 0.9–1.5 ppm for CH₃ and CH₂ groups) and bromine’s deshielding effect on adjacent carbons.

- IR Spectroscopy : Identifies functional groups (e.g., C-Br stretch at ~500–600 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 219.0 for C₅H₉BrN₃) and fragmentation patterns .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is required to avoid inhalation of dust .

- Ventilation : Conduct reactions in fume hoods with local exhaust systems to mitigate vapor exposure .

- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often stem from structural analogs or impurities. To address this:

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities (e.g., unreacted starting materials or by-products) .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing bromine with fluorine) and compare bioassay results (e.g., COX-2 inhibition assays) .

- Control Experiments : Test intermediates (e.g., 1-propyl-1H-1,2,4-triazole) to isolate the bromine atom’s contribution to activity .

Q. What strategies improve the stability of this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures. Store at <25°C in amber glass containers to prevent photodegradation .

- Moisture Sensitivity : Use Karl Fischer titration to measure water content; store with desiccants (e.g., silica gel) .

- Chemical Compatibility : Avoid strong oxidizers (e.g., HNO₃) to prevent hazardous decomposition (e.g., HBr release) .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, bromine’s electron-withdrawing effect lowers LUMO energy, enhancing susceptibility to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., Pd in cross-coupling reactions) to optimize reaction pathways .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.